molecular formula C12H10F3N3O2S B4184505 N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide

N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B4184505
M. Wt: 317.29 g/mol
InChI Key: FTFAUSYAXXEPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a small molecule that can be synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide inhibits the activity of various enzymes by binding to their active sites and disrupting their function. This compound has been shown to bind to the ATP-binding pocket of Akt, which prevents the phosphorylation of downstream targets and inhibits cell survival and proliferation. This compound also inhibits the activity of PI3K, which is involved in various cellular processes, such as cell growth, proliferation, and survival. Furthermore, this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of cell survival and proliferation, induction of apoptosis, and inhibition of tumor growth. This compound has also been investigated for its potential neuroprotective effects, such as the prevention of neuronal cell death and the reduction of oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has several advantages for lab experiments, such as its small size, high potency, and selectivity for specific enzymes. This compound can be easily synthesized using various methods, and its mechanism of action has been well characterized. However, this compound also has some limitations for lab experiments, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide, such as the optimization of its pharmacokinetic properties and the development of more potent and selective analogs. This compound can also be investigated for its potential applications in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Furthermore, this compound can be used as a tool compound for the investigation of various cellular processes and signaling pathways.

Scientific Research Applications

N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been studied for its potential applications in scientific research, such as in the development of new drugs and therapies. This compound has been shown to inhibit the activity of various enzymes, including the serine/threonine protein kinase Akt and the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Furthermore, this compound has been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-7(10(19)17-11-18-16-6-21-11)20-9-4-2-3-8(5-9)12(13,14)15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAUSYAXXEPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=CS1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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